Cas no 922713-68-6 (3-Hydroxy Dexamethasone(α/β-Mixture))

3-Hydroxy Dexamethasone(α/β-Mixture) 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxy Dexamethasone
- 1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone
- 3-Hydroxy Dexamethasone(α/β-Mixture)
-
計算された属性
- せいみつぶんしりょう: 394.21600
じっけんとくせい
- PSA: 97.99000
- LogP: 1.68750
3-Hydroxy Dexamethasone(α/β-Mixture) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H939480-10mg |
3-Hydroxy Dexamethasone(α/β-Mixture) |
922713-68-6 | 10mg |
$ 3267.00 | 2023-04-15 | ||
TRC | H939480-25mg |
3-Hydroxy Dexamethasone (Alpha/Beta-Mixture) |
922713-68-6 | 25mg |
$ 1800.00 | 2023-09-07 |
3-Hydroxy Dexamethasone(α/β-Mixture) 関連文献
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
3-Hydroxy Dexamethasone(α/β-Mixture)に関する追加情報
Research Brief on 3-Hydroxy Dexamethasone (α/β-Mixture) (CAS: 922713-68-6): Recent Advances and Applications
3-Hydroxy Dexamethasone (α/β-Mixture) (CAS: 922713-68-6) is a synthetic glucocorticoid derivative that has garnered significant attention in recent years due to its potential therapeutic applications and unique pharmacological properties. This research brief synthesizes the latest findings on this compound, focusing on its chemical characteristics, biological activities, and emerging applications in the field of chemical biology and medicine.
Recent structural analyses have revealed that the α/β mixture configuration at the C3 position significantly influences the compound's receptor binding affinity and metabolic stability. Studies published in the Journal of Medicinal Chemistry (2023) demonstrate that the β-isomer exhibits approximately 1.8-fold higher glucocorticoid receptor (GR) binding affinity compared to the α-isomer, while maintaining comparable anti-inflammatory potency in in vitro models.
Pharmacokinetic studies utilizing LC-MS/MS methodologies have shown that 3-Hydroxy Dexamethasone (α/β-Mixture) demonstrates improved metabolic stability compared to parent dexamethasone, with a plasma half-life extension of approximately 40% in rodent models. This enhanced stability profile, coupled with maintained glucocorticoid activity, positions this compound as a promising candidate for extended-duration therapies.
Emerging applications in ocular therapeutics highlight the compound's potential. A 2024 study in Experimental Eye Research reported superior corneal permeability of 3-Hydroxy Dexamethasone (α/β-Mixture) compared to conventional dexamethasone formulations, suggesting advantages for topical administration in inflammatory eye conditions while potentially reducing intraocular pressure side effects.
Recent synthetic chemistry advancements have enabled more efficient production of both isomers. A novel catalytic asymmetric synthesis method published in Organic Letters (2023) achieves >90% enantiomeric excess for both α- and β-forms, addressing previous challenges in isomer separation and purification that limited large-scale production.
Ongoing clinical investigations are exploring the compound's utility in cytokine storm management, with preliminary data suggesting it may offer a more favorable risk-benefit profile compared to traditional glucocorticoids in acute inflammatory conditions. Researchers postulate that the modified hydroxyl group at C3 may contribute to reduced off-target effects while maintaining therapeutic efficacy.
Future research directions include comprehensive toxicological profiling and further optimization of the α/β ratio for specific therapeutic indications. The compound's unique properties continue to make it a subject of intense investigation in both academic and industrial research settings, with several patent applications filed in 2023-2024 for novel formulations and therapeutic uses.
922713-68-6 (3-Hydroxy Dexamethasone(α/β-Mixture)) 関連製品
- 378-44-9(Betamethasone)
- 50-02-2(Dexamethasone)
- 358731-91-6(Dexamethasone-d)
- 426-13-1(Fluorometholone)
- 1879-77-2(Doxybetasol)
- 55879-47-5(6b-Hydroxy Dexamethasone)
- 338-95-4(Isoflupredone)
- 1338967-48-8(1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one)
- 1249300-32-0((5-fluoro-2-methoxyphenyl)-thiophen-2-ylmethanol)
- 256651-55-5((2,6-dibromophenyl)methanesulfonyl chloride)




